Product packaging for Ethyl 5-methyl-2-oxohexanoate(Cat. No.:CAS No. 26395-03-9)

Ethyl 5-methyl-2-oxohexanoate

Cat. No.: B3120457
CAS No.: 26395-03-9
M. Wt: 172.22 g/mol
InChI Key: HQYINUTZTGDUOC-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-oxohexanoate (CAS 26395-03-9) is a beta-keto ester compound of interest in advanced organic synthesis and pharmaceutical research. With the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol, it serves as a versatile synthon due to the presence of both electrophilic and nucleophilic reactive sites within the same molecule . This duality allows it to participate in a wide array of chemical transformations, including alkylations and condensations, making it a valuable building block for constructing complex molecular frameworks and natural products . A significant demonstrated application of this compound is its use in catalytic asymmetric synthesis. It has been employed as a key intermediate in palladium-catalyzed asymmetric Michael reactions for the construction of quaternary carbon centers with high enantioselectivity . Specifically, the reaction of but-3-en-2-one with ethyl 2-cyanopropanoate, catalyzed by a chiral pincer palladium complex, yields the Michael adduct ethyl (2S)-2-cyano-2-methyl-5-oxohexanoate . This highlights the compound's role in synthesizing enantiomerically enriched structures, which are crucial in the development of chiral pharmaceutical intermediates . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. According to safety information, this compound may cause skin and eye irritation (H315-H319) . Researchers should handle it with appropriate precautions and store it sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B3120457 Ethyl 5-methyl-2-oxohexanoate CAS No. 26395-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-methyl-2-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-12-9(11)8(10)6-5-7(2)3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYINUTZTGDUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of Ethyl 5 Methyl 2 Oxohexanoate

The preparation of ethyl 5-methyl-2-oxohexanoate can be achieved through various synthetic routes. The choice of method often depends on the desired scale of production and the availability of starting materials.

One common laboratory-scale approach involves the acylation of a suitable enolate with an appropriate acyl chloride or anhydride. For example, the reaction of the enolate derived from ethyl isovalerate with an oxalate (B1200264) ester derivative can yield the target molecule.

Another synthetic strategy involves the oxidation of the corresponding α-hydroxy ester, ethyl 5-methyl-2-hydroxyhexanoate. This transformation can be accomplished using a variety of oxidizing agents commonly employed in organic synthesis.

Chemical Properties and Reactivity

The chemical behavior of ethyl 5-methyl-2-oxohexanoate is dictated by the presence of its two key functional groups: the α-keto group and the ester group.

The ketone carbonyl group is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents at the C2 position. It can undergo reactions such as reductions to form the corresponding alcohol, and can participate in condensation reactions. vulcanchem.com

The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols. The protons on the carbon adjacent to the ester (the α-protons) are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

Spectroscopic Profile

The structure of ethyl 5-methyl-2-oxohexanoate can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

In the ¹H NMR spectrum, characteristic signals would be expected for the ethyl group of the ester (a quartet and a triplet), the methyl groups of the isobutyl moiety (a doublet), and the methylene (B1212753) protons of the hexanoate (B1226103) chain.

The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbons of the ketone and the ester, as well as for the other carbon atoms in the molecule.

Infrared (IR) Spectroscopy : The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the region of 1710-1750 cm⁻¹. vulcanchem.com

Mass Spectrometry (MS) : Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (172.22 g/mol ), along with characteristic fragmentation patterns. vulcanchem.combldpharm.com

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of Ethyl 5-methyl-2-oxohexanoate is governed by the interplay of its functional groups: the ester and the ketone. The presence of these groups allows for a variety of reactions, including enolate formation, aldol-type condensations, and reductions.

From a thermodynamic standpoint, the stability of the final products often dictates the reaction pathway. For instance, in intramolecular aldol (B89426) condensations, the formation of a stable six-membered ring is generally favored over a strained four-membered ring. scribd.com The reversibility of the aldol reaction allows for the eventual formation of the thermodynamically more stable product. scribd.com

Kinetic control, on the other hand, pertains to the rate at which different products are formed. In some reactions, the kinetically favored product may not be the most stable one. Factors such as steric hindrance from the 5-methyl group can influence the accessibility of the carbonyl carbon, potentially slowing down certain nucleophilic substitution reactions.

Detailed Mechanistic Studies of Key Transformation Pathways

Several transformation pathways are central to the chemistry of this compound and its precursors.

Michael Addition: One common route to synthesize the carbon skeleton of similar oxo-esters is through a Michael addition reaction. For instance, the reaction of acetone (B3395972) with an acrylate (B77674) compound can yield a 5-oxohexanoate (B1238966). google.com This reaction is often catalyzed by substances that possess both acidic and basic centers, facilitating the addition of the enolate of acetone to the α,β-unsaturated ester. google.com

Aldol Condensation: Intramolecular aldol condensation is a key reaction for forming cyclic structures from dicarbonyl compounds. scribd.com In the case of related diketones, the reaction proceeds through the formation of an enolate ion which then attacks the other carbonyl group within the same molecule. scribd.com The subsequent dehydration of the aldol addition product leads to a cyclic α,β-unsaturated ketone. scribd.com

Reduction of the Keto Group: The ketone group in this compound and similar compounds can be stereoselectively reduced to a hydroxyl group. Biocatalytic reductions using enzymes, such as carbonyl reductases from microorganisms like Candida parapsilosis (CPCR2) and Pichia methanolica, have proven to be highly effective. researchgate.netresearchgate.net These enzymatic reactions often exhibit high enantioselectivity, yielding chiral alcohols with high enantiomeric excess. researchgate.net For example, the reduction of ethyl 5-oxohexanoate using Pichia methanolica produces ethyl (S)-5-hydroxyhexanoate with high yield and enantiomeric excess. researchgate.net The mechanism involves the transfer of a hydride from a cofactor like NADH to the carbonyl carbon. researchgate.net

Cyclization Reactions: The β-ketoester functionality in related compounds is a versatile precursor for the synthesis of heterocyclic structures like isoxazoles. orgsyn.orgmdpi.com For example, the reaction of a β-ketoester with hydroxylamine (B1172632) can lead to the formation of an isoxazol-5-one derivative. mdpi.com

Catalytic Approaches to Enhance Selectivity and Efficiency

The choice of catalyst is paramount in directing the outcome of reactions involving this compound and its analogs, influencing both selectivity and efficiency.

Acid and Base Catalysis: Both acid and base catalysis are employed in various transformations. For instance, the synthesis of certain β-keto esters can be achieved through the condensation of an acid with a malonic ester derivative in the presence of a Lewis acid like magnesium chloride and an activating agent. mdpi.com Base-catalyzed Michael additions are also common for the formation of the 5-oxohexanoate backbone. google.com A patent describes the use of catalysts like K₂HPO₄ and NaHCO₃ for the Michael addition of acetone to acrylates, achieving high selectivity. google.com

Biocatalysis: As mentioned earlier, enzymes are powerful catalysts for achieving high stereoselectivity. Carbonyl reductases are particularly useful for the asymmetric reduction of the keto group. researchgate.netresearchgate.net The yeast Pichia methanolica has been successfully used for the enantioselective reduction of ethyl 5-oxohexanoate to its corresponding (S)-alcohol, a key chiral intermediate in the synthesis of pharmaceuticals. researchgate.net This biocatalytic approach offers high yields (80-90%) and excellent enantiomeric excess (>95%). researchgate.net

Organometallic Catalysis: While not extensively detailed for this compound itself in the provided context, organometallic catalysts are widely used for similar transformations. For instance, palladium-catalyzed reactions are known for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. ucl.ac.uk

Data on Catalytic Michael Addition for 5-Oxohexanoate Synthesis google.com

CatalystReactantTemperature (°C)Yield (%)Selectivity (%)
K₂HPO₄Ethyl acrylate603490
NaHCO₃Methyl acrylateRoom Temp.3591
K₂HPO₄Methyl acrylate603792
K₂HPO₄Butyl acrylate603389

This table illustrates how different catalysts and substrates affect the yield and selectivity of the Michael addition reaction to form 5-oxohexanoates. google.com

Emerging Research Directions and Future Prospects for Ethyl 5 Methyl 2 Oxohexanoate

Exploration of Novel Synthetic Methodologies

The synthesis of α-keto esters, including Ethyl 5-methyl-2-oxohexanoate, has traditionally relied on methods such as the reaction of organometallic reagents with diethyl oxalate (B1200264). However, recent research has focused on developing more efficient and novel synthetic routes.

One notable advancement is the use of the Horner-Wadsworth-Emmons (HWE) reaction. A study detailed the synthesis of this compound from an HWE adduct, showcasing a modern approach to constructing the carbon skeleton of this keto ester. griffith.edu.augriffith.edu.au This method highlights the complexities and adaptability of modern synthetic strategies in creating specific sugar derivatives and other complex molecules. griffith.edu.au

Another area of development is the purification of pyruvic acid compounds, a class to which this compound belongs. A patented method describes a process for obtaining high-purity pyruvic acid compounds by forming a bisulfite adduct, which is then decomposed with an acid. googleapis.com This technique offers a means to produce highly pure intermediates essential for pharmaceutical and other applications. googleapis.com

Development of New Chemical Transformations

The reactivity of the dual functional groups in this compound makes it a valuable substrate for a variety of chemical transformations, leading to the synthesis of complex and biologically significant molecules.

A significant application is in the synthesis of natural products. For instance, this compound is a key starting material in the total synthesis of (±)-isohumulone, a component of the bitter resins found in hops. researchgate.netrsc.org The synthesis involves the reaction of this compound with 2-hydroxy-2,6-dimethylhept-3-yn-5-enoyl chloride, followed by cyclization and subsequent reaction steps. rsc.org

Furthermore, this keto ester is utilized in the synthesis of peptide derivatives. In one patented process, this compound undergoes reductive amination with L-alanyl-L-proline in the presence of sodium cyanoborohydride to yield N-(1-ethoxycarbonyl-4-methylpentyl)-L-alanyl-L-proline. google.comgoogleapis.com This transformation is a key step in creating novel carboxyalkyl dipeptide derivatives with potential pharmaceutical applications. google.comgoogleapis.com

The following table summarizes some of the key chemical transformations involving this compound:

Starting Material(s)Reagent(s)ProductApplicationReference(s)
This compound, 2-hydroxy-2,6-dimethylhept-3-yn-5-enoyl chloride1) Coupling, 2) Cyclization, 3) 1-bromo-3-methylbut-2-ene, 4) Hydration(±)-IsohumuloneNatural Product Synthesis researchgate.netrsc.org
This compound, L-alanyl-L-prolineSodium cyanoborohydride, 4A molecular sievesN-(1-ethoxycarbonyl-4-methylpentyl)-L-alanyl-L-prolinePeptide Derivative Synthesis google.comgoogleapis.com

Role in the Construction of Diverse Chemical Libraries for Materials Science or Synthetic Biology Applications

The utility of this compound as a building block extends to its role in the construction of diverse chemical libraries for screening and discovery in medicinal chemistry and potentially in materials science and synthetic biology.

In the realm of medicinal chemistry, a recent patent discloses the use of this compound in the synthesis of a library of oxazole (B20620) derivatives that act as agonists for the TRPML1 ion channel. justia.com Specifically, it is used as the starting keto-ester in a multi-step synthesis to produce N-(4-((2,2-difluorocyclopentyl)oxy)-3-fluorophenyl)-5-isobutyl-2-(pyrrolidin-1-yl)oxazole-4-carboxamide. justia.com The development of such libraries is crucial for identifying novel therapeutic agents for TRPML1-mediated disorders. justia.com

The synthesis of carboxyalkyl dipeptide derivatives, as mentioned previously, also contributes to the generation of chemical libraries. google.comgoogleapis.com These libraries of modified peptides can be screened for various biological activities, such as antihypertensive properties. google.com While direct applications in materials science or synthetic biology are not yet prominent in the literature, the versatility of this keto ester suggests potential for future exploration in these areas, for example, in the synthesis of novel polymers or functionalized biomolecules.

Advancements in Sustainable and Green Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including α-keto esters. While specific studies focusing solely on the green synthesis of this compound are limited, broader research into the sustainable production of this class of compounds provides a framework for future developments.

Key strategies in the green synthesis of α-keto esters that are applicable to this compound include:

Catalytic Biomass Conversion : Utilizing renewable feedstocks to produce α-keto esters under milder conditions, reducing reliance on hazardous reagents and precious metals. researchgate.net

Electrochemical Synthesis : Employing electricity to drive chemical reactions, such as the anodic oxidation of precursor molecules, which is an environmentally compatible and safe approach. researchgate.net

Metal-Free Catalysis : Developing reactions that avoid the use of transition metals, such as metal-free oxidative esterification, which enhances the environmental and safety profile of the synthesis. researchgate.net

Use of Green Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or green solvents like cyclopentyl methyl ether (CPME), to reduce volatile organic compound (VOC) emissions. researchgate.net

A summary of green chemistry principles and their application to α-keto ester synthesis is presented in the table below:

Green Chemistry PrincipleApplication in α-Keto Ester SynthesisPotential AdvantageReference(s)
Use of Renewable FeedstocksCatalytic conversion of biomass-derived molecules.Reduces dependence on fossil fuels. researchgate.net
Safer Solvents and AuxiliariesUse of water or green solvents like CPME.Reduces VOC emissions and environmental impact. researchgate.net
CatalysisEmployment of biocatalysts, photocatalysts, or metal-free catalysts.Increases reaction efficiency and selectivity, reduces waste. griffith.edu.auresearchgate.net
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product.Minimizes waste generation.

Future research will likely focus on applying these green principles directly to the industrial-scale production of this compound, aiming for more sustainable and economically viable manufacturing processes.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-methyl-2-oxohexanoate
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